4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a key intermediate in the synthesis of Prucalopride. Prucalopride is a selective serotonin (5-HT4) receptor agonist used for the treatment of chronic constipation. [] While not pharmacologically active itself, the synthesis and utilization of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is crucial in obtaining the final drug molecule.
4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound with significant interest in pharmacological research. It is characterized by its unique structure, which includes a chloro-substituted benzofuran moiety. This compound is often studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be classified under the category of amines and is derived from benzofuran, a bicyclic structure known for its biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological assays and formulations. The molecular formula of 4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is , with a molar mass of approximately 169.61 g/mol .
The synthesis of 4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps:
The synthesis can be optimized by varying temperature, solvent, and reaction time to improve yield and purity .
The molecular structure of 4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride features a benzofuran core with a chlorine substituent at the 4-position and an amino group at the 3-position. The compound exhibits a three-dimensional conformation that influences its reactivity and interaction with biological targets.
Key structural data include:
4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in drug development .
The mechanism of action for 4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is not extensively documented but can be hypothesized based on similar compounds:
Research into its mechanism is ongoing to elucidate its potential therapeutic effects and optimize its efficacy .
4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride has potential applications in:
Research continues to explore its full range of applications and optimize its properties for enhanced efficacy in therapeutic contexts .
The synthesis typically begins with unsubstituted 2,3-dihydrobenzofuran (DHBF), proceeding through sequential functionalization. A critical step involves lithiation-mediated carboxylation at the 7-position using n-BuLi in TEMED/hexane at ambient temperature, followed by dry ice quenching to yield carboxylic acid intermediates (e.g., Compound 2) [6]. Subsequent amidation via mixed-anhydride methods generates the carboxamide pharmacophore essential for target applications. Alternative routes avoid low-yielding late-stage carboxylation by starting from salicylic acid derivatives:
Table 1: Key Synthetic Steps for Benzofuran Core Assembly
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Lithiation | n-BuLi, TEMED/hexane, –78°C | Carboxylic acid | 85 |
Carboxylation | Dry ice, HCl quenching | Compound 2 | 78 |
Amidation | Mixed anhydride (ClCO₂Et), NH₃(aq) | 7-Carboxamide | 92 |
Ring Closure | ZrCl₄, CH₂Cl₂, reflux | DHBF scaffold | 88 |
Achieving C4 chlorination requires precise control to avoid polyhalogenation. Electron-donating groups (e.g., methoxy) at C3 direct electrophilic chlorination to the para (C6) position, necessitating alternative strategies for C4 selectivity:
Optimal regioselectivity (>20:1) occurs with sulfuryl chloride (SO₂Cl₂) in acetonitrile at 0°C, leveraging solvent-controlled kinetics [6].
Table 2: Chlorination Agents and Regioselectivity Outcomes
Chlorination Agent | Solvent | Temperature | Regioselectivity (C4:C6) |
---|---|---|---|
NCS | DMF | 50°C | 3:1 |
SO₂Cl₂ | CH₃CN | 0°C | >20:1 |
Cl₂, FeCl₃ | CH₂Cl₂ | 25°C | 1:2 |
The C3 amine center introduces chirality, with the (R)-enantiomer showing enhanced bioactivity in receptor-binding studies. Key resolution strategies include:
The hydrochloride salt formation stabilizes the chiral amine against racemization and enhances crystallinity [1] [4].
Table 3: Comparison of Enantiomer Resolution Methods
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Chiral HPLC | Hexane/iPrOH (80:20), 25°C | >99 | 45 |
Ru/(R)-BINAP catalysis | H₂O/CH₃CN, 40°C | 85 | 90 |
Lipase PS-CALB | Vinyl acetate, THF, 30°C | 95 | 40 (R) |
Iron and copper catalysis enables one-pot ring closure under mild conditions:
Notably, Fe(NTf₂)₃ reduces halogenation time from 22h to 5h versus uncatalyzed reactions [7].
Solvent polarity critically influences cyclization and salt formation:
Table 4: Solvent and Temperature Impact on Key Steps
Reaction Step | Optimal Solvent | Optimal Temperature | Yield (%) |
---|---|---|---|
Copper-catalyzed C–N | DMF | 150°C | 93 |
Hydrochloride salt formation | EtOH/EtOAc | 0–5°C | 98 |
Electrophilic chlorination | CH₃CN | 0°C | 91 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0